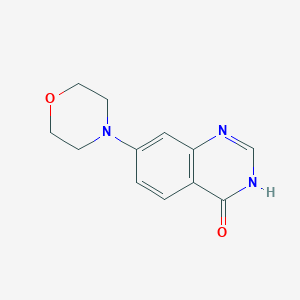

7-(Morpholin-4-yl)quinazolin-4(3H)-one

概要

説明

Quinazoline derivatives are recognized for their significant biological activity, particularly those containing nitrogen heterocycles. The compound 7-(Morpholin-4-yl)quinazolin-4(3H)-one is a quinazoline derivative that has been synthesized and studied for its chemical properties and potential biological activities. The synthesis of such compounds typically involves multiple steps, starting from basic aromatic acids or amides and proceeding through a series of chemical transformations to introduce various functional groups and achieve the desired molecular architecture .

Synthesis Analysis

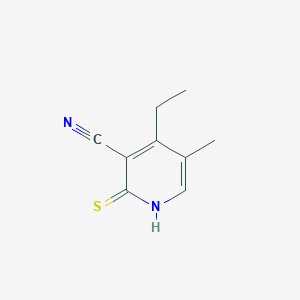

The synthesis of this compound derivatives involves a multi-step process. Starting from 4-chloro-2-nitrobenzoic acid, the intermediate 2-amino-4-chlorobenzamide is prepared through esterification, amidation, and reduction. This intermediate then reacts with 4-(trifluoromethyl)benzoyl chloride to form 7-chloro-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one. The final step is a condensation reaction with morpholine to yield the target compound. The overall yield of this process was reported to be 34.90%, and the structure of the synthesized compound was confirmed using IR and 1H NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The substitution of the quinazoline ring with various groups, such as morpholino, can significantly alter the compound's chemical reactivity and biological activity. The structure of these compounds is typically confirmed using a combination of spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, depending on the substituents present on the ring system. For instance, morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide reacts with electrophiles and nucleophiles in a regioselective manner, leading to the formation of S-substituted isothiourea derivatives, disubstituted thioureas, and carboximidamides through oxidative desulfurization. The reactivity sites on these compounds have been estimated using ab initio quantum chemistry calculations, and the products have been identified using spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential applications in medicinal chemistry. The biological activities of these compounds, such as analgesic, anti-inflammatory, antibacterial, and antifungal effects, have been evaluated in various studies. Some derivatives have shown significant activity against a range of bacteria and fungi, with certain compounds exhibiting high analgesic and anti-inflammatory activities .

科学的研究の応用

Synthesis and Reactivity

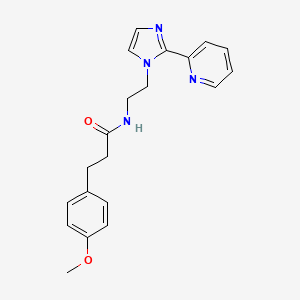

A study on the synthesis of benzoquinazolinones derivatives, including those with morpholinyl groups, highlights their potential in creating compounds with anticancer activities. These derivatives were synthesized through Buchwald–Hartwig amination, showing interesting activities against A549 and HT29 cell lines, indicating their promise as anticancer agents (Nowak et al., 2014). Another research focused on the reactivity of morpholine-1-carbothioic acid derivatives, providing insights into their chemical properties and potential applications in synthesizing diverse heterocyclic compounds (Fathalla et al., 2002).

Anticancer and Antitumor Activities

Quinazolinone derivatives have been extensively studied for their anticancer and antitumor properties. For instance, novel quinazolinone compounds showed significant anti-inflammatory and anticancer activity, attributed to their inhibition of NF-κB, an essential factor in inflammatory and tumor processes (Kumar et al., 2018). Another study discovered potent FLT3 inhibitors within quinazolinone derivatives, demonstrating remarkable in vitro and in vivo anti-acute myeloid leukemia (AML) activities (Li et al., 2012).

Antihypertensive and Anti-inflammatory Effects

Quinazolinones linked with isoxazole have shown good to moderate antihypertensive activity in in vivo studies, indicating their potential as therapeutic agents for hypertension (Rahman et al., 2014). Furthermore, new derivatives of quinazolin-4(3H)-one have been evaluated for their anti-inflammatory properties, underscoring the chemical versatility and therapeutic potential of this compound class (Dash et al., 2017).

Diuretic Activities and Apoptosis Induction

Studies have also explored the diuretic activities of quinazolin‐4(3H)‐one derivatives, with some showing significant effects, suggesting their use in managing conditions requiring diuresis (Maarouf et al., 2004). Additionally, a new heterocyclic compound based on this structure was found to induce apoptosis in bone cancer cells, highlighting its potential in cancer therapy (Lv et al., 2019).

特性

IUPAC Name |

7-morpholin-4-yl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTYLMFLZWTFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)C(=O)NC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

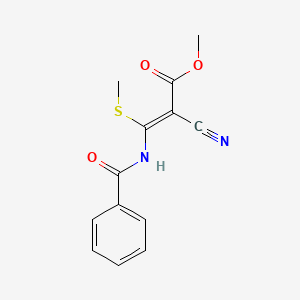

Synthesis routes and methods I

Procedure details

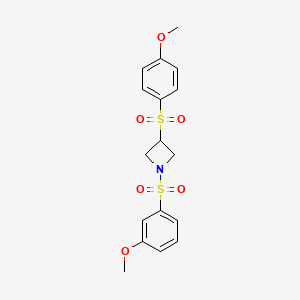

Synthesis routes and methods II

Procedure details

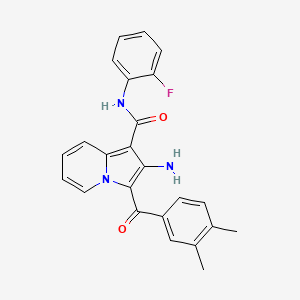

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

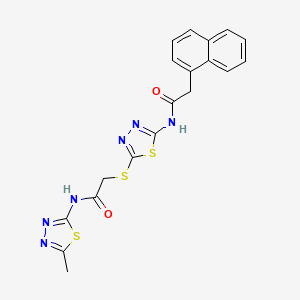

![1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2509019.png)

![N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2509021.png)

![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2509027.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2509028.png)